3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
CENTA is a chromogenic cephalosporin reagent that is beta-lactamase-labile. It changes color after the hydrolysis of the beta-lactam ring, making it a valuable tool in studying beta-lactamase activity . This compound is widely used in biochemical assays due to its ability to indicate the presence of beta-lactamase enzymes through a colorimetric change.
Preparation Methods
CENTA is synthesized through a series of chemical reactions that involve the formation of the beta-lactam ring. The preparation method typically involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and stability of the compound.
Chemical Reactions Analysis
CENTA undergoes hydrolysis of the beta-lactam ring, which results in a color change from light yellow to chrome yellow . This reaction is catalyzed by beta-lactamase enzymes and can be monitored at specific wavelengths (340 nm to 405 nm). The primary product formed from this reaction is 2-nitrothiobenzoate (NTB-) anion . CENTA is a good substrate for most beta-lactamases, except for the Aeromonas hydrophila metalloenzyme .
Scientific Research Applications
CENTA is extensively used in scientific research, particularly in the study of beta-lactamase enzymes. It serves as a chromogenic substrate for detecting and quantifying beta-lactamase activity in both gram-negative and gram-positive bacteria . This compound is also used in kinetic studies and the detection of beta-lactamase enzymes in crude extracts . Additionally, CENTA has applications in the development of new antibiotics and the study of antibiotic resistance mechanisms .
Mechanism of Action
The mechanism of action of CENTA involves the hydrolysis of its beta-lactam ring by beta-lactamase enzymes. This hydrolysis results in a color change, which can be measured spectrophotometrically . The molecular targets of CENTA are the beta-lactamase enzymes, which catalyze the hydrolysis reaction. This process is crucial for studying the activity and inhibition of beta-lactamase enzymes .
Comparison with Similar Compounds
CENTA is comparable to other chromogenic substrates such as nitrocefin and PADAC . CENTA is unique in its solubility in aqueous media, which eliminates the need for a cosolvent like DMSO in assays . This property makes CENTA a preferable substrate for certain applications. Similar compounds include nitrocefin, which is also used for detecting beta-lactamase activity but may require different assay conditions .
Properties
IUPAC Name |
3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWVVUSAORMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O8S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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